[5-(3-aminophenyl)-2H-tetrazol-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[5-(3-aminophenyl)-2H-tetrazol-2-yl]acetic acid is a useful research compound. Its molecular formula is C9H9N5O2 and its molecular weight is 219.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
[5-(3-aminophenyl)-2H-tetrazol-2-yl]acetic acid is a compound characterized by its unique tetrazole ring structure, which is fused with an amino-substituted phenyl group. This compound falls within a class of tetrazoles known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties. This article explores the biological activity of this compound based on various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₉N₅O₂, with a molecular weight of approximately 205.20 g/mol. The presence of the amino group on the phenyl ring enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Tetrazole derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that compounds with a tetrazole moiety exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that this compound can inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging assays. Results indicate that this compound exhibits strong free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Studies have shown that tetrazole derivatives can act as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines. The mechanism involves modulation of inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders .
Antidiabetic Properties
Research has highlighted the potential of this compound as an inhibitor of α-glycosidase and α-amylase enzymes, both of which are critical in carbohydrate metabolism. Inhibiting these enzymes can help manage blood glucose levels, making this compound a candidate for antidiabetic drug development .
Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of various tetrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antibacterial agent .
Case Study 2: Antioxidant Evaluation
A comparative study involving several tetrazole compounds revealed that this compound exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid. The IC50 values obtained from DPPH assays were significantly lower than those of control substances, indicating its effectiveness in scavenging free radicals .
Research Findings Summary
Properties
IUPAC Name |
2-[5-(3-aminophenyl)tetrazol-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c10-7-3-1-2-6(4-7)9-11-13-14(12-9)5-8(15)16/h1-4H,5,10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOVYULDLAMOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN(N=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.